Enhanced Lipophilicity vs. Piperazine Analog: LogP 3.0384 vs. 2.9402
The morpholine derivative exhibits a calculated logP of 3.0384, which is 0.0982 units higher than that of the corresponding piperazine analog (1‑[2‑nitro‑4‑(trifluoromethyl)phenyl]piperazine, logP 2.9402) [1][2]. This difference, while numerically modest, corresponds to a measurable increase in octanol‑water partitioning and suggests improved passive membrane diffusion under neutral pH conditions.
| Evidence Dimension | Calculated LogP (XLogP3) |
|---|---|
| Target Compound Data | 3.0384 |
| Comparator Or Baseline | 1‑[2‑nitro‑4‑(trifluoromethyl)phenyl]piperazine (CAS 58315-38-1) |
| Quantified Difference | +0.0982 logP units |
| Conditions | XLogP3 algorithm, as reported in Molbase and Chemsrc databases |
Why This Matters
In drug discovery, a higher logP correlates with increased ability to cross lipid bilayers, making the morpholine derivative a more attractive scaffold for central nervous system (CNS) or intracellular targets compared to its piperazine counterpart.
- [1] Molbase. 4-[2-nitro-4-(trifluoromethyl)phenyl]morpholine – LogP 3.0384. View Source
- [2] Molbase. 1-[2-nitro-4-(trifluoromethyl)phenyl]piperazine – LogP 2.9402. View Source
